2-{2-[(3-chlorophenyl)carbamoyl]phenyl}acetic acid

Physicochemical characterization Solubility Hydrogen bonding

2-{2-[(3-Chlorophenyl)carbamoyl]phenyl}acetic acid (CAS 38370-63-7) is a halogenated N-phenyl carbamoyl derivative of phenylacetic acid with molecular formula C15H12ClNO3 and a monoisotopic mass of 289.0505709 Da. The compound belongs to a class of aspirin-derived structural analogs where the acetyl ester is replaced by a carboxylic acid moiety, conferring higher polarity (XLogP3 = 2.6) and a dual hydrogen-bond donor/acceptor profile (2 HBD, 3 HBA) relative to its ester prodrug counterparts.

Molecular Formula C15H12ClNO3
Molecular Weight 289.72
CAS No. 38370-63-7
Cat. No. B2547402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-[(3-chlorophenyl)carbamoyl]phenyl}acetic acid
CAS38370-63-7
Molecular FormulaC15H12ClNO3
Molecular Weight289.72
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C15H12ClNO3/c16-11-5-3-6-12(9-11)17-15(20)13-7-2-1-4-10(13)8-14(18)19/h1-7,9H,8H2,(H,17,20)(H,18,19)
InChIKeyRBOJNYKJGWNZMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{2-[(3-Chlorophenyl)carbamoyl]phenyl}acetic acid (CAS 38370-63-7): Physicochemical Profile and Procurement Considerations


2-{2-[(3-Chlorophenyl)carbamoyl]phenyl}acetic acid (CAS 38370-63-7) is a halogenated N-phenyl carbamoyl derivative of phenylacetic acid with molecular formula C15H12ClNO3 and a monoisotopic mass of 289.0505709 Da [1]. The compound belongs to a class of aspirin-derived structural analogs where the acetyl ester is replaced by a carboxylic acid moiety, conferring higher polarity (XLogP3 = 2.6) and a dual hydrogen-bond donor/acceptor profile (2 HBD, 3 HBA) relative to its ester prodrug counterparts [2]. Its availability through specialty chemical suppliers positions it as a versatile intermediate for medicinal chemistry and agrochemical research programs.

Procurement Risk: Why the Free Acid Form of 38370-63-7 Cannot Be Replaced by Its Ester or Other Halo-Phenyl Analogs


Attempts to substitute 2-{2-[(3-chlorophenyl)carbamoyl]phenyl}acetic acid with closely related analogs such as 2-(3-chlorophenylcarbamoyl)phenyl acetate (ester prodrug) or 5-chloro-2-(3-chlorophenylcarbamoyl)phenylacetate introduce critical discontinuities in solubility, hydrogen-bonding capacity, and metabolic stability [1]. A direct head-to-head antifungal comparison of the ester analog against carbendazim revealed EC50 values of 2.0 mg/L (Sclerotinia sclerotiorum) and 3.8 mg/L (Helminthosprium maydis), yet these data cannot be extrapolated to the free acid form due to fundamental differences in ionization state at physiological pH and membrane permeability [2]. Even minor positional isomerism or additional halogenation (e.g., 5-chloro derivative) alters vibrational spectral signatures and computed electronic properties, invalidating structure-activity relationship assumptions without explicit empirical validation [3].

Quantitative Differentiation Evidence for 2-{2-[(3-chlorophenyl)carbamoyl]phenyl}acetic acid Procurement


Free Acid vs. Ester Prodrug: Solubility and Hydrogen-Bonding Profile

2-{2-[(3-chlorophenyl)carbamoyl]phenyl}acetic acid (free acid) possesses a carboxylic acid group that serves as both a hydrogen bond donor (2 HBD) and acceptor (3 HBA), contrasting with 2-(3-chlorophenylcarbamoyl)phenyl acetate (ester), which has 0 HBD and 4 HBA. This difference results in a lower computed XLogP3 of 2.6 for the free acid compared to an expected higher lipophilicity for the ester, directly impacting aqueous solubility and formulation compatibility [1]. In the ester analog, the acetyl group blocks ionization, which is critical for pH-dependent solubility in biological media [2].

Physicochemical characterization Solubility Hydrogen bonding

Spectroscopic Fingerprint Differentiation: IR and NMR Signatures vs. Ester Analog

The ester analog 2-(3-chlorophenylcarbamoyl)phenyl acetate exhibits characteristic IR carbonyl stretches at 1770 cm⁻¹ (acetyl C=O) and 1676 cm⁻¹ (amide C=O), with ¹H NMR acetyl singlet at δ 2.31 ppm in CDCl₃ [1]. In contrast, the free acid 2-{2-[(3-chlorophenyl)carbamoyl]phenyl}acetic acid lacks the acetyl ester signals and instead displays a broad O–H stretch (expected ~2500–3300 cm⁻¹) and an additional exchangeable proton (carboxylic acid OH) in NMR, providing unambiguous spectroscopic discrimination for quality control and identity verification in procurement [2].

Vibrational spectroscopy NMR Structural confirmation

Antifungal Activity Gap: Inferred Differentiation from Ester Analog Against Plant Pathogens

The ester derivative 2-(3-chlorophenylcarbamoyl)phenyl acetate demonstrated EC50 values of 2.0 mg/L against Sclerotinia sclerotiorum and 3.8 mg/L against Helminthosprium maydis, compared to carbendazim EC50 values of 3.5 mg/L and 15.7 mg/L, respectively [1]. While direct antifungal data for the free acid 2-{2-[(3-chlorophenyl)carbamoyl]phenyl}acetic acid are not publicly available, the free acid is expected to show a divergent activity profile due to altered membrane permeability and target binding; its ionizable carboxylic acid may enhance phloem mobility in plants but could reduce passive fungal cell wall penetration relative to the neutral ester [2].

Antifungal Sclerotinia Helminthosprium

Structural Specificity: Impact of Additional Aromatic Chlorination on Vibrational and Electronic Properties

Vibrational spectroscopic analysis of 5-chloro-2-(3-chlorophenylcarbamoyl)phenylacetate revealed that the introduction of a second chlorine atom at the 5-position of the phenylacetic acid ring causes measurable shifts in FT-IR and FT-Raman wave numbers compared to the non-chlorinated parent scaffold [1]. These spectral perturbations correlate with changes in computed molecular electrostatic potential and normal mode potential energy distributions (PED), indicating that even minor halogenation alters electronic distribution across the amide bridge and aromatic rings [2]. For 2-{2-[(3-chlorophenyl)carbamoyl]phenyl}acetic acid (lacking the 5-chloro substituent), the electron density on the central phenyl ring remains unperturbed, which may affect stacking interactions and binding affinity differently than the di-chlorinated analog.

Vibrational spectroscopy Computational chemistry SAR

Recommended Procurement Scenarios for 2-{2-[(3-chlorophenyl)carbamoyl]phenyl}acetic acid (38370-63-7)


Medicinal Chemistry: Lead Optimization of NSAID-Derived Scaffolds Requiring Free Carboxylic Acid Functionality

The compound serves as a direct structural analog of aspirin where the acetyl ester is replaced by a carboxylic acid. This preserved free acid group is essential for maintaining the cyclooxygenase (COX) pharmacophore, making it suitable for structure-activity relationship programs aimed at COX inhibition or related arachidonic acid pathway targets, as established by the aspirin-derived rationale of its synthesis [1]. Researchers should procure this exact compound rather than the ester to enable direct evaluation of carboxylic acid-dependent binding interactions.

Agrochemical Research: Fungicide Lead Development with Enhanced Water Solubility

Given the ester analog's promising antifungal EC50 values (2.0–3.8 mg/L) [1], the free acid form is procured for follow-up studies that require higher water solubility for foliar spray formulation or soil drench applications. The ionizable carboxylic acid group (XLogP3 = 2.6) [2] facilitates salt formation and aqueous compatibility, overcoming the ester's reliance on organic co-solvents.

Spectroscopic Reference Standard Procurement for Quality Control of Carbamoyl Phenylacetate Derivatives

The distinct IR and NMR signatures of 2-{2-[(3-chlorophenyl)carbamoyl]phenyl}acetic acid, characterized by the absence of the acetyl ester signals present in the common prodrug analog [1], make it an ideal reference standard for analytical laboratories requiring unambiguous identification of the free acid form in bulk shipments or reaction mixtures, preventing cross-contamination with the ester or dichlorinated byproducts [3].

Synthetic Intermediate for Amide Coupling and Esterification Libraries

The carboxylic acid moiety of 2-{2-[(3-chlorophenyl)carbamoyl]phenyl}acetic acid enables direct amide coupling or esterification with diverse amines and alcohols, facilitating the rapid generation of compound libraries for high-throughput screening. This contrasts with the ester analog, which would require deprotection before further derivatization, adding synthetic steps and reducing overall yield [1].

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